molecular formula C23H32N2O6 B13869889 Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate CAS No. 863770-86-9

Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate

Cat. No.: B13869889
CAS No.: 863770-86-9
M. Wt: 432.5 g/mol
InChI Key: FQIKYYFHHYFRGW-UHFFFAOYSA-N
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Description

Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to an N-Boc derivative. Subsequent reduction, protection, and formylation steps lead to the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

863770-86-9

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

IUPAC Name

tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate

InChI

InChI=1S/C23H32N2O6/c1-21(2,3)29-18(26)24-13-12-15-14-16(10-11-17(15)24)25(19(27)30-22(4,5)6)20(28)31-23(7,8)9/h10-14H,1-9H3

InChI Key

FQIKYYFHHYFRGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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